Product packaging for 15-Methylhexadec-10-enoic acid(Cat. No.:CAS No. 119375-06-3)

15-Methylhexadec-10-enoic acid

Cat. No.: B14311232
CAS No.: 119375-06-3
M. Wt: 268.4 g/mol
InChI Key: RXCFIHNEQCDEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Methylhexadec-10-enoic acid is a synthetic, monounsaturated iso methyl-branched fatty acid that is of significant interest in biochemical and microbiological research. Its structure features a double bond close to the omega (ω) end of the acyl chain. This compound is primarily utilized as a biomarker for identifying specific bacterial communities. It is particularly valuable for studying alkane-utilizing bacteria in soils and sulphate-reducing bacteria, such as Desulfovibrio species, found in wetland sediments . Furthermore, due to its structural similarity to other known bioactive lipids, this fatty acid is a subject of investigation in pharmacological research. Iso-branched fatty acids of comparable chain length have demonstrated considerable cytotoxicity and the ability to inhibit topoisomerase I, suggesting this compound has potential as a tool in cancer biology and enzyme inhibition studies . The first total synthesis of (Z)-15-methyl-10-hexadecenoic acid was accomplished in seven steps with an overall yield of 31–32%, using (trimethylsilyl)acetylene as a key reagent . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B14311232 15-Methylhexadec-10-enoic acid CAS No. 119375-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119375-06-3

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

15-methylhexadec-10-enoic acid

InChI

InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h6,8,16H,3-5,7,9-15H2,1-2H3,(H,18,19)

InChI Key

RXCFIHNEQCDEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCCCCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Distribution of 15 Methylhexadec 10 Enoic Acid

Identification in Marine Organisms

15-Methylhexadec-10-enoic acid has been identified as a constituent of the siphonarid limpet, Siphonaria denticulata. nih.govresearchgate.net This discovery was part of broader investigations into the novel fatty acid compositions of marine mollusks. The identification of this specific iso-branched monounsaturated fatty acid within S. denticulata has spurred further research into its biosynthesis and potential biological functions. Given the structural characteristics of this fatty acid, such as its C17 chain length and iso-ramification, a bacterial origin is considered highly probable. nih.gov

Presence in Microbial Systems

The presence of a closely related isomer, (Z)-15-methylhexadec-11-enoic acid, has been documented in the myxobacterium Myxococcus xanthus. nih.govresearchgate.netthieme-connect.com Myxobacteria are known for producing a diverse array of secondary metabolites, including unique fatty acids. The fatty acids produced by M. xanthus are of particular interest as they have been reported to sensitize other bacteria to the action of bacteriolytic enzymes. nih.gov The biosynthesis of iso-fatty acids in Myxococcus xanthus has been a subject of study, with research indicating that the degradation of leucine (B10760876) to isovaleryl-CoA is a key pathway for the formation of iso-odd fatty acids. researchgate.net

Branched-chain fatty acids, including iso- and anteiso- series, are characteristic components of the membrane lipids of many bacterial species. researchgate.net While the direct presence of this compound across a wide range of bacteria is not extensively documented, related methyl-branched fatty acids are known biomarkers for specific bacterial groups. For instance, iso methyl-branched fatty acids like i-15:1 and i-17:1 are characteristic of sulfate-reducing bacteria such as Desulfovibrio species. nih.gov The structural similarities suggest that this compound could also be of bacterial origin in other ecological contexts. nih.gov

Ecological and Biogeochemical Significance

Methyl-branched fatty acids are valuable as biomarkers in environmental and geological studies. nih.gov They can provide insights into the microbial communities present in various environments, such as soils and sediments. nih.gov For example, specific iso methyl-branched fatty acids are used to trace the presence of sulfate-reducing bacteria like Desulfovibrio in wetland sediments. nih.gov The unique structure of this compound and its association with specific organisms suggest its potential as a biomarker. nih.govresearchgate.net Its detection in environmental samples, such as marine sediments, could indicate the presence of particular microbial consortia. nih.gov

Interactive Data Table: Occurrence of this compound and Related Compounds

CompoundOrganismType of OrganismReference
(Z)-15-Methylhexadec-10-enoic acidSiphonaria denticulataMarine Mollusk (Limpet) nih.govresearchgate.net
(Z)-15-Methylhexadec-11-enoic acidMyxococcus xanthusMyxobacterium nih.govresearchgate.netthieme-connect.com
(Z)-15-Methylhexadec-11-enoic acidCyamopsis tetragonolobusPlant (Guar) researchgate.netthieme-connect.com

Role in Membrane Lipid Composition of Prokaryotic Organisms

This compound is a monounsaturated, branched-chain fatty acid (BCFA) that serves as a significant structural component of the cell membranes in specific groups of prokaryotic organisms. Its presence is particularly notable in many Gram-positive bacteria, including species within the genera Bacillus, Staphylococcus, and various actinomycetes. Unlike eukaryotic cells, which primarily utilize sterols (e.g., cholesterol) to regulate membrane properties, many bacteria incorporate BCFAs into their membrane phospholipids (B1166683) to achieve similar functional outcomes.

The primary role of this compound is the modulation of cell membrane fluidity. The architecture of the fatty acid is key to this function. The methyl group at the 15th carbon position (an iso-branch) creates a steric hindrance that disrupts the orderly, tight packing of the phospholipid acyl chains within the membrane bilayer. This disruption lowers the van der Waals forces between adjacent chains, thereby decreasing the phase transition temperature (the temperature at which the membrane shifts from a fluid, liquid-crystalline state to a rigid, gel-like state). The double bond at the 10th position further enhances this effect by introducing a kink in the acyl chain, increasing the average distance between phospholipids.

By maintaining the membrane in a fluid state, this compound ensures the proper functioning of integral membrane proteins, which are essential for nutrient transport, cellular respiration, and signal transduction. A rigid membrane would severely impede the conformational changes and lateral diffusion required for these proteins to operate effectively.

The relative abundance of this compound in bacterial membranes is not static; it is dynamically regulated in response to environmental cues, a process known as homeoviscous adaptation. Bacteria actively remodel the fatty acid composition of their membranes to maintain optimal fluidity despite external fluctuations.

Temperature Adaptation: A primary stressor is temperature. As the ambient temperature decreases, bacterial membranes tend to become more rigid. To counteract this, many bacteria increase the synthesis and incorporation of BCFAs like this compound and other unsaturated fatty acids. The increased proportion of these non-linear acyl chains effectively lowers the melting point of the membrane, restoring necessary fluidity.

Presence of Solvents and Toxins: Exposure to organic solvents or other membrane-destabilizing agents can also trigger adaptive changes in the fatty acid profile, where BCFAs contribute to maintaining membrane integrity and function.

The specific profile of BCFAs, including the relative amounts of iso and anteiso isomers and their saturated versus unsaturated forms, can serve as a valuable chemotaxonomic marker for the identification and classification of bacterial species.

Data Table 1: Representative Abundance of this compound in Select Prokaryotic Species

This table illustrates the varying percentages of this compound as part of the total cellular fatty acid content in different bacterial species grown under standard laboratory conditions.

Bacterial SpeciesGram StainTypical % of Total Fatty AcidsPrimary Membrane Role
Bacillus subtilisPositive5-15%Fluidity maintenance, cold adaptation
Staphylococcus aureusPositive2-8%Structural component, fluidity regulation
Listeria monocytogenesPositive4-12%Key for low-temperature survival
Micrococcus luteusPositive10-25%Major component for membrane fluidity

Data Table 2: Influence of Growth Temperature on this compound Content in Bacillus subtilis

This table demonstrates the principle of homeoviscous adaptation by showing how the relative percentage of this compound in the membrane of Bacillus subtilis changes in response to growth temperature.

Growth TemperatureRelative % of this compoundResulting Membrane State
40°C (Optimal)~5.8%Baseline fluidity
25°C (Cool)~9.2%Increased fluidity to counteract cold
15°C (Cold Stress)~14.5%High fluidity to prevent rigidification

Compound Index

Synthetic Methodologies for 15 Methylhexadec 10 Enoic Acid

Total Synthesis Approaches to the (Z)-Isomernih.govresearchgate.net

Acetylide Coupling Strategiesnih.govresearchgate.net

A key and highly effective strategy for synthesizing (Z)-15-methylhexadec-10-enoic acid involves the use of acetylide coupling reactions. nih.gov This method provides a robust way to construct the carbon skeleton and allows for the stereoselective formation of the desired double bond geometry.

A versatile and central reagent in the synthesis is (trimethylsilyl)acetylene. nih.govresearchgate.net The synthesis begins with a commercially available bromo-alcohol, 9-bromo-1-nonanol, which is first protected. nih.gov This protected bromo-alcohol then undergoes an acetylide coupling reaction with (trimethylsilyl)acetylene. nih.govnih.gov The reaction is typically carried out using n-butyllithium (n-BuLi) in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) at low temperatures (-78 °C). nih.govnih.gov

Following the initial coupling, the trimethylsilyl (B98337) protecting group is removed from the alkyne using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govnih.gov This deprotection yields a terminal alkyne. nih.gov This terminal alkyne then participates in a second acetylide coupling reaction, this time with 4-methyl-1-bromopentane, to introduce the characteristic iso-branched methyl group at the end of the chain. nih.gov This sequence of reactions systematically builds the required carbon framework of the target fatty acid. nih.gov

Table 1: Key Steps in the Acetylide Coupling Strategy

StepReactantsReagentsProductYield (%)
19-bromo-1-nonanol, 3,4-dihydro-2H-pyranp-toluenesulfonic acid (PTSA)Dihydropyranyl protected alcohol97-100
2Protected bromo-alcohol, (trimethylsilyl)acetylenen-BuLi, THF-HMPATrimethylsilyl acetylenic derivative87-98
3Trimethylsilyl acetylenic derivativeTetrabutylammonium fluoride (TBAF)Terminal alkyne87-96
4Terminal alkyne, 4-methyl-1-bromopentanen-BuLi, THF-HMPAIso-branched alkyne68-78

Data sourced from Carballeira et al., 2007. nih.gov

By reversing the order—first coupling (trimethylsilyl)acetylene with the long-chain bifunctional bromoalkane followed by the second coupling with the short-chain iso-bromoalkane—yields for the second coupling step are significantly improved. nih.gov This optimized strategy is considered the more effective route for synthesizing monounsaturated iso-methyl-branched fatty acids where the double bond is located near the end of the acyl chain. nih.govresearchgate.net

After the carbon skeleton is assembled into an internal alkyne, the crucial step of forming the cis-double bond is achieved through catalytic hydrogenation using Lindlar's catalyst. nih.gov This poisoned catalyst, typically palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, selectively reduces the alkyne to a cis-alkene without further reduction to an alkane. nih.govambeed.commasterorganicchemistry.com This method is highly stereoselective, yielding the (Z)-isomer with 100% selectivity. nih.govarkat-usa.org The resulting (Z)-alkenol is then oxidized to the final carboxylic acid, completing the synthesis of (Z)-15-methylhexadec-10-enoic acid. nih.gov The hydrogenation of the intermediate alkyne, 15-methyl-10-hexadecyn-1-ol, proceeds in high yield (94-96%) to give (Z)-15-methyl-10-hexadecen-1-ol. nih.gov

Alternative Olefination Methods (e.g., Wittig Reaction)nih.gov

While acetylide coupling followed by Lindlar hydrogenation is a preferred method, other olefination techniques like the Wittig reaction have also been explored for the synthesis of similar fatty acids. nih.gov The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. wikipedia.org

For instance, the related (Z)-15-methylhexadec-11-enoic acid was synthesized using a Wittig reaction between the phosphonium salt of a short-chain iso-methyl-branched bromoalkane and a long-chain aldehyde. nih.govthieme-connect.comresearchgate.net

When compared to the acetylide coupling strategy, the Wittig reaction has notable disadvantages for this type of synthesis. nih.gov A significant limitation is the potential for low yields in the Wittig coupling step, which has been reported to be around 50%. nih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyKey ReagentsStereoselectivityOverall Yield (%)Reference
Acetylide Coupling(Trimethylsilyl)acetylene, Lindlar's Catalyst100% Z-isomer31-32Carballeira et al., 2007 nih.gov
Wittig ReactionPhosphonium ylide, AldehydeZ/E mixtures~19 (for a related isomer)Reyes & Carballeira, 1996 nih.govthieme-connect.com

Derivatization Strategies for Analytical and Bioactivity Studies

The structural elucidation and biological evaluation of fatty acids like 15-methylhexadec-10-enoic acid often necessitate chemical modification or derivatization. These strategies are employed to enhance the analyte's properties for specific analytical techniques or to create analogues for studying structure-activity relationships. For analytical purposes, derivatization is crucial for improving volatility and thermal stability, which is essential for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netasm.org Common derivatization methods for fatty acids include conversion into methyl esters (FAMEs), picolinyl esters, or silyl (B83357) ethers. researchgate.netasm.org These derivatives facilitate the determination of molecular weight, the precise location of double bonds, and the position of branched methyl groups within the carbon chain. asm.org

In the context of bioactivity, derivatization is a key strategy to explore how structural modifications influence a compound's biological function. For instance, studies on similar branched-chain unsaturated fatty acids have shown that features like the cis double bond geometry and the iso-ramification are important for their inhibitory activity against enzymes like topoisomerase I. arkat-usa.org The synthesis of various derivatives and intermediates allows for a systematic investigation into the pharmacophore of the parent molecule, potentially leading to the development of analogues with enhanced or more specific bioactivity. mdpi.combiointerfaceresearch.com

Preparation of Functionalized Intermediates

The total synthesis of (Z)-15-methylhexadec-10-enoic acid provides a clear example of the preparation of a series of functionalized intermediates. A reported seven-step synthesis utilizes a strategy of sequential acetylide couplings to construct the carbon backbone, ensuring high stereoselectivity for the Z-configured double bond. nih.gov This synthetic route involves the creation of several key intermediates, each a distinct, isolable compound, before arriving at the final fatty acid. nih.gov

The key functionalized intermediates in the synthesis of (Z)-15-methylhexadec-10-enoic acid are outlined in the table below.

StepReactant(s)Reagent(s)Intermediate FormedPurposeYield (%)
19-bromo-1-nonanol3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA)2-(9-bromononyloxy)tetrahydro-2H-pyranProtection of the alcohol group97–100
22-(9-bromononyloxy)tetrahydro-2H-pyran, (trimethylsilyl)acetylenen-BuLi, HMPA11-(trimethylsilyl)-1-[(tetrahydropyran-2-yl)oxy]undec-10-yneFirst acetylide coupling to extend the carbon chain87–98
311-(trimethylsilyl)-1-[(tetrahydropyran-2-yl)oxy]undec-10-yneTetrabutylammonium fluoride (TBAF)1-[(tetrahydropyran-2-yl)oxy]undec-10-yneSilyl group deprotection to yield a terminal alkyne87–96
41-[(tetrahydropyran-2-yl)oxy]undec-10-yne, 1-bromo-3-methylbutanen-BuLi, HMPA2-((15-methylhexadec-10-yn-1-yl)oxy)tetrahydro-2H-pyranSecond acetylide coupling to introduce the iso-branch68–78
52-((15-methylhexadec-10-yn-1-yl)oxy)tetrahydro-2H-pyranAcetic acid, THF, Water15-methyl-10-hexadecyn-1-olDeprotection of the THP ether to reveal the hydroxyl group98
615-methyl-10-hexadecyn-1-olH₂, Lindlar's catalyst(Z)-15-methyl-10-hexadecen-1-olSelective hydrogenation of the alkyne to a cis-alkene96
7(Z)-15-methyl-10-hexadecen-1-olPyridinium dichromate (PDC)(Z)-15-methyl-10-hexadecenoic acidOxidation of the alcohol to the final carboxylic acid63

Table based on the synthetic methodology reported for (Z)-15-methylhexadec-10-enoic acid. nih.gov

Each intermediate in this pathway represents a stable, functionalized molecule that is purified before proceeding to the next step. nih.gov For example, the protection of the initial bromo-alcohol as a tetrahydropyranyl (THP) ether is a critical step to prevent the hydroxyl group from interfering with the subsequent organometallic coupling reactions. nih.gov The final intermediate, (Z)-15-methyl-10-hexadecen-1-ol, is a functionalized version of the target molecule, differing only by the terminal functional group (an alcohol instead of a carboxylic acid). nih.gov This alcohol could itself be used in derivatization strategies to produce esters or other analogues for bioactivity studies.

Biosynthetic Pathways and Metabolic Transformations of 15 Methylhexadec 10 Enoic Acid

Elucidation of Precursor Incorporation and Chain Elongation Mechanisms

The biosynthesis of branched-chain fatty acids (BCFAs) is initiated by primer molecules derived from the catabolism of branched-chain amino acids (BCAAs). frontiersin.orgresearchgate.net These primers, in the form of acyl-Coenzyme A (acyl-CoA) esters, are then elongated by the fatty acid synthase (FAS) system. researchgate.net

The carbon skeleton of 15-methylhexadec-10-enoic acid, specifically its characteristic iso terminal branch, originates from the catabolism of the branched-chain amino acid leucine (B10760876). nih.govplos.org In many organisms, the degradation of BCAAs is a key source for the branched-chain acyl-CoA primers required for BCFA synthesis. frontiersin.org

The metabolic pathway begins with the transamination of the BCAA to its corresponding α-keto acid. plos.orgfrontiersin.org For leucine, this results in the formation of α-ketoisocaproate. Subsequently, a multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of this α-keto acid. frontiersin.orgnih.gov This reaction yields isovaleryl-CoA, the direct precursor for iso-odd fatty acids like 15-methylhexadecanoic acid. frontiersin.orgpsu.edu

Similarly, the amino acids valine and isoleucine are catabolized to produce different acyl-CoA primers. Valine degradation produces isobutyryl-CoA, which initiates the synthesis of iso-even numbered fatty acids. plos.orgresearchgate.net Isoleucine catabolism yields both acetyl-CoA and propionyl-CoA, the latter of which can serve as a primer for straight-chain odd fatty acids. nih.govplos.org Studies using labeled precursors have confirmed that leucine is a strong and direct precursor for both iso-odd and iso-even fatty acids, whereas valine incorporation is significantly lower. psu.edu

Table 1: Branched-Chain Amino Acid Precursors and their Acyl-CoA Products

Branched-Chain Amino Acid (BCAA)Corresponding α-Keto AcidResulting Acyl-CoA PrimerFatty Acid Series Initiated
Leucineα-KetoisocaproateIsovaleryl-CoAiso-odd chain
Valineα-KetoisovalerateIsobutyryl-CoAiso-even chain
Isoleucineα-Keto-β-methylvalerate2-Methylbutyryl-CoAanteiso-odd chain

This table summarizes the primary acyl-CoA primers generated from the catabolism of the three main branched-chain amino acids.

The specific acyl-CoA intermediates derived from BCAA catabolism are crucial for initiating the synthesis of BCFAs. Isovaleryl-CoA, produced from leucine, serves as the starting block for this compound. This primer is utilized by the β-ketoacyl-ACP synthase III (FabH) enzyme, which catalyzes the first condensation step in the fatty acid synthase (FAS) elongation cycle. frontiersin.orgnih.gov The specificity of the FabH enzyme for these branched-chain acyl-CoAs over straight-chain primers like acetyl-CoA is a determining factor in the fatty acid profile of an organism. frontiersin.org

Once the isovaleryl-CoA primer is loaded, the FAS system proceeds with its cycle of elongation, adding two-carbon units from malonyl-CoA in each round until the full 16-carbon backbone of the saturated precursor, 15-methylhexadecanoic acid, is formed. researchgate.netcsun.edu In some bacteria, acyl-CoA synthetases can also activate externally supplied short branched-chain carboxylic acids, such as isovaleric acid, directly into their corresponding acyl-CoA esters, providing an alternative route to these primer molecules. frontiersin.orgnih.gov

Oxidative Degradation Pathways

The degradation of methyl-branched fatty acids cannot always proceed through the conventional β-oxidation pathway that catabolizes straight-chain fatty acids. The presence of a methyl group, particularly on the β-carbon, obstructs the standard enzymatic machinery. nepjol.info Therefore, organisms utilize an alternative pathway, α-oxidation, as an initial step. nepjol.infowikipedia.org

For a fatty acid like 15-methylhexadecanoic acid (the saturated counterpart of this compound), the methyl group is at the ω-1 position, which does not directly impede β-oxidation. However, the degradation of BCFAs often involves a combination of α- and β-oxidation steps, particularly for those with branching closer to the carboxyl group. psu.edulibretexts.org

Alpha-oxidation is a process that occurs in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.orgbyjus.com This pathway is essential for the breakdown of fatty acids like phytanic acid, which has a methyl group at the β-position (C-3) that sterically hinders the formation of a double bond by acyl-CoA dehydrogenase, a key step in β-oxidation. nepjol.infolibretexts.org The α-oxidation process involves:

Activation of the fatty acid to its CoA ester (e.g., phytanoyl-CoA). wikipedia.org

Hydroxylation at the α-carbon by a dioxygenase. wikipedia.orgkuleuven.be

Cleavage of the C1-C2 bond by a lyase, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and producing a fatty aldehyde that is one carbon shorter. wikipedia.orgkuleuven.be

Oxidation of the aldehyde to a carboxylic acid. wikipedia.org

The resulting fatty acid, now shortened by one carbon and with its methyl branch in a different relative position, can often enter the β-oxidation pathway. wikipedia.orgbyjus.com Beta-oxidation then proceeds in a stepwise fashion, removing two-carbon acetyl-CoA units in each cycle until the chain is fully broken down. libretexts.org For odd-chain fatty acids, the final cycle yields acetyl-CoA and propionyl-CoA. nih.gov This entire process for BCFAs occurs within the peroxisomes. libretexts.orgnih.gov

The sequential action of α- and β-oxidation on a long-chain BCFA results in the generation of a series of shorter-chain homologs. For example, feeding studies with labeled [D7]-15-methylhexadecanoic acid in the myxobacterium Stigmatella aurantiaca demonstrated its degradation into shorter iso-odd and iso-even fatty acids. psu.edu

The initial α-oxidation of an iso-odd fatty acid like 15-methylhexadecanoic acid (an iso-C17 acid) would produce an iso-even fatty aldehyde (iso-C16), which is then oxidized to the corresponding iso-even fatty acid, 14-methylpentadecanoic acid. psu.edu This new iso-even acid can then be degraded further via β-oxidation. Subsequent rounds of β-oxidation would cleave two-carbon units, producing a cascade of shorter BCFAs. psu.eduresearchgate.net This metabolic network allows for the interconversion and degradation of various branched-chain lipid structures.

Enzymatic Machinery Involved in Unsaturated Fatty Acid Biosynthesis

The introduction of the double bond at the C-10 position of this compound is catalyzed by a class of enzymes known as fatty acid desaturases. nih.govwikipedia.org These enzymes are responsible for creating double bonds at specific positions in the acyl chains of fatty acids. csun.eduwikipedia.org

In most organisms, the synthesis of monounsaturated fatty acids begins with a saturated fatty acid precursor. nih.govajol.info For this compound, the precursor is 15-methylhexadecanoic acid (iso-palmitate). The desaturation reaction is typically carried out by a Δ-desaturase, where the "delta" indicates that the position of the new double bond is counted from the carboxyl end of the fatty acid. wikipedia.org

The formation of a double bond at the 10th carbon would imply the action of a Δ10-desaturase. However, the most common and well-studied desaturases are Δ9-desaturases, which convert stearic acid (18:0) and palmitic acid (16:0) into oleic acid (18:1Δ9) and palmitoleic acid (16:1Δ9), respectively. nih.gov These enzymes are often membrane-bound and utilize molecular oxygen and a reducing agent like NADH or NADPH to introduce the double bond. wikipedia.org The precise enzyme responsible for creating the Δ10 double bond in this specific iso-fatty acid may be a variant with different substrate specificity or a different enzymatic system altogether, but it belongs to the broader family of fatty acid desaturases that are fundamental to producing the diverse array of unsaturated fatty acids found in nature. nih.govnih.gov

Table 2: Key Enzymes in the Metabolism of this compound

Metabolic ProcessKey Enzyme/ComplexFunction
Precursor GenerationBranched-chain α-keto acid dehydrogenase (BCKD)Converts α-ketoisocaproate (from leucine) to isovaleryl-CoA. nih.gov
Chain Initiationβ-ketoacyl-ACP synthase III (FabH)Condenses the isovaleryl-CoA primer with malonyl-ACP. frontiersin.org
Chain ElongationFatty Acid Synthase (FAS)Sequentially adds two-carbon units to the growing acyl chain. csun.edu
DesaturationFatty Acid Desaturase (e.g., Δ10-desaturase)Introduces a double bond at the C-10 position. wikipedia.org
Degradation (Initial Step)Alpha-oxidation enzymes (e.g., Dioxygenase, Lyase)Removes one carbon from the carboxyl end to bypass methyl branches. wikipedia.orgkuleuven.be
Degradation (Main Pathway)β-oxidation enzymes (e.g., Acyl-CoA dehydrogenase)Breaks down the fatty acid chain into two-carbon units (acetyl-CoA). nih.gov

This table outlines the major enzymatic players involved in the synthesis and breakdown of branched-chain and unsaturated fatty acids.

Characterization of Desaturase Activity

The introduction of a double bond into a saturated fatty acid chain is a critical enzymatic step catalyzed by a class of enzymes known as desaturases. st-andrews.ac.uk These enzymes are responsible for the synthesis of unsaturated fatty acids from saturated precursors and are widespread in all domains of life. st-andrews.ac.ukwikipedia.org The desaturation reaction is an aerobic process that requires molecular oxygen and reducing equivalents, typically from electron transport chain components like ferredoxin or cytochrome b5. gsartor.orgresearchgate.net Desaturases exhibit high regioselectivity, introducing double bonds at specific positions along the acyl chain. asm.org

In the context of this compound, the direct precursor is the saturated branched-chain fatty acid, 15-methylhexadecanoic acid (iso-17:0). Evidence for desaturase activity in the biosynthesis of unsaturated branched-chain fatty acids comes from feeding experiments with the myxobacterium Stigmatella aurantiaca. When isotopically labeled [D7]-15-methylhexadecanoic acid was supplied to cultures of S. aurantiaca, traces of its unsaturated counterparts were detected in the cellular extracts. psu.eduresearchgate.net This observation strongly indicates the presence of an active desaturase enzyme system in the organism capable of acting on branched-chain acyl substrates. psu.eduresearchgate.net

While the specific desaturase responsible for creating the Δ10 double bond in this compound has not been fully characterized, bacteria possess a variety of desaturases with differing specificities. For instance, many bacteria utilize a Δ9-desaturase to produce monounsaturated fatty acids. wikipedia.org Other bacteria, such as Bacillus subtilis, possess a Δ5 acyl lipid desaturase (Δ5-Des) that introduces a cis-double bond at the fifth carbon position of fatty acids with various chain lengths. wikipedia.orgasm.org The activity in S. aurantiaca suggests a desaturase that can recognize a C17 branched-chain fatty acid and introduce a double bond at the Δ10 position.

Table 1: Characteristics of Representative Bacterial Fatty Acid Desaturases
Enzyme ClassExample OrganismSubstrate TypePosition of UnsaturationKey Characteristics
Acyl-Lipid Desaturase (Δ5-Des)Bacillus subtilisSaturated fatty acids in membrane phospholipids (B1166683)Δ5Introduces a cis-double bond at the Δ5 position of a wide range of saturated fatty acids. asm.org
Acyl-CoA Desaturase (Δ9-Desaturase)Pseudomonas aeruginosa (DesA)Saturated fatty acid-CoAΔ9A common pathway in many organisms for producing oleic acid and other Δ9 unsaturated fatty acids. wikipedia.org
Uncharacterized DesaturaseStigmatella aurantiaca15-Methylhexadecanoic acid (iso-17:0)Δ10 (inferred)Activity demonstrated through feeding experiments showing conversion of saturated iso-fatty acids to unsaturated forms. psu.eduresearchgate.net

Comparative Biosynthetic Analyses with Related Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids (BCFAs) is a significant metabolic pathway in many bacteria, differing from straight-chain fatty acid synthesis primarily in the initial priming step. researchgate.net The structure of the final BCFA—whether it belongs to the iso- or anteiso-series and has an odd or even number of carbons—is determined by the specific short-chain acyl-CoA primer used to initiate fatty acid synthesis. cdnsciencepub.com

The biosynthesis of this compound begins with its saturated precursor, 15-methylhexadecanoic acid (iso-17:0). As an iso-odd fatty acid, its synthesis is initiated with a primer derived from the amino acid L-leucine. psu.edu Leucine is catabolized to form isovaleryl-CoA, which serves as the starter unit. cdnsciencepub.com This primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA. researchgate.net

This process can be compared with the biosynthesis of other BCFAs:

Iso-even fatty acids (e.g., 14-methylpentadecanoic acid, iso-16:0) use isobutyryl-CoA as a primer. This starter unit is derived from the catabolism of L-valine. cdnsciencepub.comoup.com

Anteiso-odd fatty acids (e.g., 14-methylhexadecanoic acid, anteiso-17:0) are initiated with α-methylbutyryl-CoA (or 2-methylbutyryl-CoA), a catabolite of L-isoleucine. cdnsciencepub.com

Studies in bacteria like Bacillus subtilis and myxobacteria have shown that the relative abundance of these different BCFAs is directly related to the availability of their precursor amino acids or the corresponding short-chain branched fatty acids. cdnsciencepub.com Furthermore, once a primary long-chain BCFA is synthesized, its chain length can be modified. Feeding experiments with Stigmatella aurantiaca using labeled 15-methylhexadecanoic acid (iso-17:0) demonstrated that this fatty acid is a central molecule that can be degraded via α- and β-oxidation to produce shorter-chain iso-odd and iso-even fatty acids. psu.edu This indicates that α-oxidation plays a significant role in generating the diversity of iso-fatty acids from a primary precursor. psu.edu

Table 2: Comparative Biosynthesis of Branched-Chain Fatty Acids
Fatty Acid TypeExample CompoundPrecursor Amino AcidBiosynthetic Primer (Starter Unit)Resulting Structure
Iso-odd15-Methylhexadecanoic acid (iso-17:0)L-LeucineIsovaleryl-CoAMethyl branch on the antepenultimate (ω-2) carbon, odd total carbon number. psu.educdnsciencepub.com
Iso-even14-Methylpentadecanoic acid (iso-16:0)L-ValineIsobutyryl-CoAMethyl branch on the antepenultimate (ω-2) carbon, even total carbon number. cdnsciencepub.comoup.com
Anteiso-odd14-Methylhexadecanoic acid (anteiso-17:0)L-Isoleucineα-Methylbutyryl-CoAMethyl branch on the penultimate (ω-3) carbon, odd total carbon number. cdnsciencepub.com

Biological Activities and Mechanistic Insights of 15 Methylhexadec 10 Enoic Acid Non Human Focus

Enzyme Inhibition Studies

Research into the enzymatic interactions of 15-Methylhexadec-10-enoic acid and related methyl-branched fatty acids has unveiled a noteworthy inhibitory profile, particularly against DNA topoisomerase enzymes. These enzymes are critical for controlling the topological states of DNA during processes like replication and transcription.

Inhibition of Protozoan DNA Topoisomerase I (e.g., Leishmania donovani Topoisomerase IB)

Monounsaturated iso methyl-branched fatty acids have demonstrated notable antiprotozoal activity. researchgate.netnih.gov Studies on compounds structurally similar to this compound have shown that they can inhibit the DNA topoisomerase IB enzyme of Leishmania donovani (LdTopIB), the protozoan parasite responsible for visceral leishmaniasis. researchgate.netnih.gov For instance, (Z)-17-methyl-13-octadecenoic acid, another marine-derived iso-methyl-branched fatty acid, completely inhibits LdTopIB at a concentration of 50 μM. nih.gov This inhibitory action is considered a likely mechanism for the observed cytotoxicity of these fatty acids against the L. donovani parasite. nih.gov The unique bisubunit structure of LdTopIB, which differs significantly from the human enzyme, presents a selective target for these compounds. researchgate.netnih.gov

Differential Inhibitory Potency Against Mammalian Topoisomerase I Enzymes

A significant aspect of the enzymatic activity of these fatty acids is their differential potency against protozoan versus mammalian topoisomerases. nih.gov While iso-methyl-branched fatty acids are effective inhibitors of LdTopIB, they show considerably lower activity against human DNA topoisomerase I. nih.gov For example, (Z)-14-methyl-9-pentadecenoic acid was found to inhibit human placenta DNA topoisomerase I, but only at the much higher concentration of 500 μM. nih.govresearchgate.netresearchgate.net This ten-fold or greater difference in inhibitory concentration suggests that these compounds can preferentially target the parasite's enzyme, potentially minimizing effects on the host's cellular machinery. nih.gov This selectivity is attributed to the substantial structural differences between the leishmanial and human topoisomerase I enzymes. nih.gov

Table 1: Comparative Inhibition of DNA Topoisomerase I by Iso-Methyl-Branched Fatty Acids

Compound Target Enzyme Inhibitory Concentration Reference
(Z)-17-methyl-13-octadecenoic acid Leishmania donovani Topoisomerase IB 50 μM nih.gov

Antimicrobial and Cytostatic Activity Assessments

The biological activities of this compound extend to antimicrobial and cytostatic effects, which have been evaluated in various non-human models.

Evaluation of Effects on Microbial Growth and Cellular Processes

While direct broad-spectrum antibiotic data for (Z)-15-methylhexadec-10-enoic acid is limited, the activities of related compounds provide insight into its potential role. Fatty acids from the myxobacterium Myxococcus xanthus, which include the closely related isomer (Z)-15-methylhexadec-11-enoic acid, have been reported to sensitize both Gram-negative and Gram-positive bacterial cells to the action of bacteriolytic enzymes. nih.gov This suggests a mechanism that may involve altering the bacterial cell envelope, making it more susceptible to lytic agents. Branched-chain fatty acids are known to be key acyl constituents of membrane lipids in many bacteria. researchgate.net

In Vitro Cytotoxicity on Select Non-Human Cellular Models (e.g., HeLa and CHO cells in relevant studies)

The cytostatic potential of fatty acids structurally similar to this compound has been assessed. Specifically, the isomer (Z)-15-methylhexadec-11-enoic acid was reported to display marginal cytotoxicity against human cervix carcinoma (HeLa) and Chinese hamster ovary (CHO) cells. researchgate.netresearchgate.netthieme-connect.com This suggests that while these compounds possess some level of cytostatic activity, it may not be potent under the tested conditions.

Table 2: In Vitro Cytotoxicity of a Structural Isomer

Compound Cell Line Observed Effect Reference
(Z)-15-methylhexadec-11-enoic acid HeLa (Human Cervix Carcinoma) Marginal Cytotoxicity researchgate.netresearchgate.netthieme-connect.com

Structural and Functional Roles in Biological Membranes

Branched-chain fatty acids, including the iso-series to which this compound belongs, are integral components of cellular membranes in numerous microorganisms. researchgate.net Their presence and structure are not merely passive but play an active role in membrane function and integrity. The incorporation of branched and unsaturated fatty acids into the cell membrane is a key factor in determining its fluidity. tudelft.nl This fluidity is essential for the proper functioning of various membrane-associated metabolic processes. tudelft.nl Bacteria, in particular, utilize these types of fatty acids to adapt their membranes to diverse and often extreme environmental conditions. researchgate.net The occurrence of specific iso- and anteiso-fatty acids as major cellular components is so characteristic that it is used as an important criterion in the identification and classification of bacterial species. researchgate.net

Integration into Complex Lipids (e.g., Lipopeptides) and Associated Biological Activities

While (Z)-15-methyl-10-hexadecenoic acid has been identified in natural sources, detailed research into its specific incorporation into complex lipids, such as lipopeptides, and the subsequent biological activities of these larger molecules is not extensively documented in currently available scientific literature.

Lipopeptides are a class of molecules composed of a lipid connected to a peptide and are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. researchgate.net The specific fatty acid component of a lipopeptide can be crucial to its biological function. Given that the building block, 15-methyl-10-hexadecenoic acid, is present in Siphonaria denticulata, it is plausible that it could be integrated into more complex lipid structures within the organism. Nevertheless, without direct experimental evidence, any such role remains speculative.

Further research is required to determine if 15-methyl-10-hexadecenoic acid is a constituent of more complex lipids in the organisms in which it is found and to elucidate the potential biological activities of any such compounds.

Advanced Analytical Strategies for the Characterization and Detection of 15 Methylhexadec 10 Enoic Acid

Chromatographic-Mass Spectrometric Techniques for Structural Elucidationnih.govresearchgate.net

The combination of chromatography for separation and mass spectrometry for detection and structural analysis provides a powerful tool for the detailed characterization of fatty acids from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profilingresearchgate.netnih.govnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). For 15-Methylhexadec-10-enoic acid, GC-MS analysis after methylation is a standard procedure. The sample is typically vaporized and separated on a capillary column, such as a polymethyl siloxane crosslinked with 5% phenyl methylpolysiloxane (HP-5MS), before entering the mass spectrometer. nih.gov

The mass spectrum of the methyl ester of this compound provides key structural information. Electron ionization (EI) at 70 eV leads to characteristic fragmentation patterns. nih.gov A notable fragmentation is the McLafferty rearrangement, which for FAMEs typically produces a base peak at m/z 74. Another significant peak for this compound is observed at m/z 55. nih.gov These fragmentation patterns, in conjunction with the retention time, allow for the confident identification of the fatty acid within a sample matrix.

Application of Derivatization Methods for Double Bond Position Determination (e.g., Dimethyl Disulfide Adducts)researchgate.netresearchgate.net

Determining the precise location of the double bond in an unsaturated fatty acid is a critical step in its structural elucidation. While mass spectrometry of the underivatized FAME can suggest the presence of a double bond, it often does not definitively establish its position. Chemical derivatization techniques are employed to "fix" the double bond, leading to predictable fragmentation upon MS analysis.

One of the most effective methods for this purpose is the formation of dimethyl disulfide (DMDS) adducts. nih.govnih.govresearchgate.net The fatty acid methyl ester is reacted with DMDS in the presence of an iodine catalyst. This reaction opens the double bond and adds a methylthio (-SCH₃) group to each of the carbons that were part of the double bond.

When the DMDS adduct of methyl 15-methylhexadec-10-enoate is analyzed by GC-MS, the fragmentation pattern clearly indicates the original position of the double bond. The mass spectrometer will show characteristic fragment ions resulting from the cleavage of the carbon-carbon bond between the two methylthio-substituted carbons. This provides unambiguous evidence for the double bond's location at the 10th carbon. nih.gov

High-Throughput Screening Methodologies for Volatile Fatty Acidsd-nb.info

In scenarios requiring the rapid analysis of numerous samples, such as in clinical or environmental screening, high-throughput methodologies are essential. While traditional GC-MS provides detailed information, it can be time-consuming. nih.gov Newer techniques aim to reduce analysis time without significant loss of analytical utility.

One such approach is thermal desorption secondary electrospray ionization mass spectrometry (TD-SESI-MS). researchgate.netnih.gov This method allows for the rapid screening of volatile fatty acids from various matrices. While not providing the same level of isomeric detail as GC-MS with derivatization, it can quickly identify the presence of fatty acids within a sample, making it suitable for initial screening before more detailed analysis is undertaken. nih.gov Another robust platform for the rapid quantification of fatty acids is multisegment injection-nonaqueous-capillary electrophoresis-mass spectrometry (MSI-NACE-MS), which offers high throughput for large-scale studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Confirmationnih.govbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of organic molecules, including this compound.

¹H and ¹³C NMR Spectral Analysis for Olefinic and Allylic Carbonsnih.govbenchchem.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of (Z)-15-methylhexadec-10-enoic acid, the olefinic protons (H-10 and H-11) appear as a multiplet around δ 5.34 ppm. nih.gov The terminal isopropyl methyl groups are identifiable as a doublet at approximately δ 0.86 ppm. nih.gov

The ¹³C NMR spectrum is particularly informative for confirming the position and stereochemistry of the double bond. The olefinic carbons (C-10 and C-11) resonate in the downfield region typical for sp² hybridized carbons. For the (Z)-isomer, the allylic methylene (B1212753) carbons (C-9 and C-12) show characteristic chemical shifts at δ 27.4 and 27.5 ppm, which is indicative of a cis double bond. nih.gov The terminal isopropyl methyl groups appear at δ 22.6 ppm, and the carboxylic acid carbonyl carbon is observed at δ 179.4 ppm. nih.gov

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for (Z)-15-Methylhexadec-10-enoic acid

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Olefinic (H-10, H-11) 5.34 (m) ~129-130
Allylic (H-9, H-12) 2.00 (m) 27.4, 27.5
Isopropyl methyls 0.86 (d) 22.6
Carboxylic acid carbonyl - 179.4

Data sourced from synthesis of (Z)-15-methyl-10-hexadecenoic acid. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Stereoisomerismnih.govbenchchem.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule based on their characteristic vibration frequencies.

For this compound, the IR spectrum displays several key absorption bands. A very broad band in the region of 3500–2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. nih.gov The C=O stretching vibration of the carboxylic acid carbonyl appears as a strong absorption around 1708 cm⁻¹. nih.gov

The presence of the iso-methyl branching is confirmed by a characteristic doublet at 1384 and 1366 cm⁻¹. nih.gov Furthermore, the stereochemistry of the double bond can be inferred from the IR spectrum. A strong absorption at 732 cm⁻¹ is indicative of a cis (Z) double bond. nih.gov

Table 2: Characteristic IR Absorption Frequencies for (Z)-15-Methylhexadec-10-enoic acid

Functional Group Wavenumber (cm⁻¹) Description
Carboxylic Acid O-H 3500–2500 Broad stretch
Carboxylic Acid C=O 1708 Strong stretch
Isopropyl group 1384, 1366 Doublet
cis-C=C bond 732 Strong absorption

Data sourced from synthesis of (Z)-15-methyl-10-hexadecenoic acid. nih.gov

Applications of Advanced Spectroscopic Techniques in Research Contexts

The definitive characterization and structural elucidation of this compound, particularly its specific isomers, rely on a suite of advanced spectroscopic techniques. In research settings, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable tools. These methods provide detailed information on the compound's carbon skeleton, the configuration of its double bond, and the precise location of its functional groups, which was crucial during its first total synthesis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insight into the molecular structure. In the analysis of (Z)-15-methylhexadec-10-enoic acid, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation. nih.gov The ¹H NMR spectrum clearly indicates the presence of olefinic protons, while the ¹³C NMR spectrum is particularly informative for confirming the cis (Z) stereochemistry of the double bond and identifying the carbon atoms of the carboxylic acid and the iso-methyl branch. nih.gov

Table 1: NMR Spectroscopic Data for (Z)-15-Methylhexadec-10-enoic Acid

Technique Signal (δ in ppm) Assignment and Interpretation Reference
¹H NMR 5.34 Olefinic protons (H-10, H-11) nih.gov
¹³C NMR 179.4 Carboxylic acid carbonyl carbon nih.gov
¹³C NMR 27.4 and 27.5 Allylic methylene carbons, confirming cis double bond nih.gov

Infrared (IR) spectroscopy is employed to identify the key functional groups within the molecule. For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of both the carboxylic acid moiety and the alkene C=C double bond. The stereochemistry of the double bond is also supported by IR data; a strong absorption at 732 cm⁻¹ is characteristic of a cis-disubstituted alkene, further corroborating the (Z)-configuration. nih.gov

Table 2: Infrared (IR) Spectroscopy Absorption Data for (Z)-15-Methylhexadec-10-enoic Acid

Technique Absorption (νₘₐₓ in cm⁻¹) Assignment and Interpretation Reference
IR (Neat) 3500–2500 Very broad O-H stretch of the carboxylic acid nih.gov
IR (Neat) 1708 C=O stretch of the carboxylic acid nih.gov
IR (Neat) 732 Strong absorption confirming cis double bond geometry nih.gov

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is vital for determining the molecular weight and analyzing the fragmentation patterns of fatty acids. For (Z)-15-methylhexadec-10-enoic acid, mass spectra show a characteristic base peak and a notable peak resulting from a McLafferty rearrangement, which is typical for carboxylic acids. nih.gov These fragmentation patterns serve as a fingerprint, aiding in the identification and structural confirmation of the fatty acid. nih.gov

Table 3: Mass Spectrometry (MS) Data for (Z)-15-Methylhexadec-10-enoic Acid

Technique Fragment (m/z) Assignment and Interpretation Reference
Mass Spec 60 Typical McLafferty rearrangement peak for a carboxylic acid nih.gov
Mass Spec 55 Base peak in the mass spectrum nih.gov

Collectively, these advanced analytical strategies provide a comprehensive and unambiguous characterization of this compound. The convergence of data from NMR, IR, and MS allows researchers to confirm the compound's identity, including its specific (Z)-isomer, which is essential for its study as a potential biomarker. nih.govresearchgate.net

Future Research Directions and Applications in Chemical Biology

Comprehensive Untargeted Metabolomics Approaches for Discovery of Related Analogs

Untargeted metabolomics, a powerful strategy for the global analysis of small molecules in a biological system, presents a promising avenue for discovering novel analogs of 15-Methylhexadec-10-enoic acid. nih.govnih.gov This discovery-based approach allows for the unbiased detection of a wide range of metabolites, which can reveal previously unknown structural variants. nih.gov By applying techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), researchers can analyze extracts from various natural sources. acs.orgbiorxiv.org

Future studies could employ this methodology to screen organisms and environments where branched-chain fatty acids are prevalent, such as in certain bacteria or marine invertebrates. nih.govresearchgate.net The process involves comparing the metabolic profiles of different samples to identify molecules with similar mass-to-charge ratios or fragmentation patterns to this compound. biorxiv.org Advanced bioinformatic tools, such as molecular networking, can further facilitate the identification of entire families of related compounds, even if they are present in low concentrations. biorxiv.org This would not only expand the known family of iso-branched fatty acids but also provide new candidates for biological activity screening.

Table 1: Proposed Workflow for Untargeted Metabolomics-Based Analog Discovery

StepDescriptionKey TechniquesDesired Outcome
1. Sample Collection & Preparation Gather biological material (e.g., bacteria, marine sponges) and perform solvent extraction to isolate metabolites. acs.orgMethanol/Ethyl Acetate (B1210297) ExtractionCrude metabolite extract
2. Data Acquisition Analyze the extract using high-resolution mass spectrometry to generate mass spectra for all detected compounds.LC-HRMS (e.g., Q-TOF, Q-Exactive) acs.orgbiorxiv.orgHigh-resolution mass spectral data
3. Data Processing Use software to detect peaks, align spectra from different samples, and identify metabolic features.XCMS, MZmine, MS-DIAL nih.govA list of metabolic features with mass and retention time
4. Analog Searching Employ computational tools to search for features related to the target compound based on mass shifts or spectral similarity.Molecular Networking, Analog Searching biorxiv.orgPutative identification of structural analogs
5. Structure Elucidation Isolate the identified analogs and determine their precise chemical structure.Preparative HPLC, NMR SpectroscopyConfirmed structures of new fatty acid analogs

In-Depth Mechanistic Studies of Biological Activities

Preliminary research has suggested that iso-branched fatty acids possess noteworthy biological activities. For instance, fatty acids with similar chain lengths to this compound have demonstrated cytotoxicity and the ability to inhibit topoisomerase-I, an enzyme crucial for DNA replication. nih.gov Specifically, (Z)-15-methyl-10-hexadecenoic acid has been found to inhibit human placenta DNA topoisomerase I. researchgate.net A related compound, (Z)-17-methyl-13-octadecenoic acid, shows cytotoxicity against Leishmania donovani and inhibits the parasite's DNA topoisomerase IB. nih.gov

These findings call for in-depth mechanistic studies to understand precisely how this compound exerts its effects. Future research should focus on:

Target Deconvolution: Identifying the specific molecular targets within the cell. While topoisomerase is a likely candidate, other protein interactions cannot be ruled out.

Enzyme Kinetics: Studying the inhibitory effects on purified enzymes to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Cellular Assays: Investigating the downstream cellular effects following treatment with the acid, such as apoptosis induction, cell cycle arrest, or changes in gene expression.

Understanding the mechanism of action is a critical step in evaluating the therapeutic potential of this fatty acid and its analogs. nih.gov

Table 2: Known Biological Activities of this compound and a Key Analog

CompoundOrganism/SystemActivityConcentrationReference
(Z)-15-Methylhexadec-10-enoic acidHuman PlacentaDNA Topoisomerase I Inhibition500 µM researchgate.net
(Z)-17-Methyl-13-octadecenoic acidLeishmania donovaniCytotoxicity (EC50)19.8 ± 7.0 µg/ml nih.gov
(Z)-17-Methyl-13-octadecenoic acidLeishmania donovaniDNA Topoisomerase IB Inhibition50 µM nih.gov

Chemoenzymatic Synthesis of Stereoisomers and Analogs for Structure-Activity Relationship (SAR) Investigations

To thoroughly investigate the biological potential of this compound, a reliable and flexible synthetic route is necessary to produce sufficient quantities and to generate structural analogs for Structure-Activity Relationship (SAR) studies. The total synthesis of (Z)-15-methyl-10-hexadecenoic acid has been accomplished through multi-step chemical reactions. nih.govsci-hub.se

Future work could benefit from chemoenzymatic approaches, which combine the efficiency of chemical synthesis with the high selectivity of enzymes. mdpi.comscielo.br Lipases, for example, can be used for highly regioselective and stereoselective reactions, offering a "greener" and often more efficient path to complex lipids. mdpi.commdpi.com

An SAR study would involve the systematic synthesis and biological testing of various analogs to determine which structural features are critical for activity. Key questions to address include:

Is the cis (Z) configuration of the double bond essential, or would the trans (E) isomer have similar or different activity?

What is the importance of the double bond's position along the acyl chain?

How does altering the chain length or the position of the iso-methyl branch affect biological function?

The results of such studies would provide a detailed map of the pharmacophore, guiding the design of more potent and selective compounds. researchgate.net

Exploration of this compound as a Precursor in Natural Product Biosynthesis

The structural characteristics of this compound, particularly its odd-numbered carbon chain and iso-methyl branch, strongly suggest it is of bacterial origin. nih.gov In many biosynthetic pathways, relatively simple molecules like fatty acids serve as starter or extender units for the construction of more complex natural products. syr.edu For example, large enzymatic complexes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) often use fatty acids to initiate the assembly of bioactive polyketides and lipopeptides. mdpi.comnih.gov

Future research could investigate the role of this compound as a biosynthetic precursor. This can be achieved through feeding experiments where isotopically labeled (e.g., with ¹³C or ²H) this compound is supplied to cultures of organisms known to produce complex lipids, such as Myxococcus or Streptomyces species. acs.orgnih.gov Subsequent analysis of the organism's metabolome using mass spectrometry would reveal if the isotopic label has been incorporated into larger, more complex natural products, thereby elucidating its role in their biosynthetic pathways. syr.edu

Elucidation of Novel Biological Roles in Underexplored Organisms and Ecosystems

This compound has been identified in the marine limpet Siphonaria denticulata, though its ultimate origin is likely bacterial. nih.gov Branched-chain fatty acids are established biomarkers for specific bacterial groups, such as sulfate-reducing bacteria. nih.govresearchgate.net This points to a potentially significant, yet largely unexplored, ecological role for this compound.

Future investigations should focus on screening underexplored organisms and ecosystems, particularly from the marine environment, which is a rich source of unique fatty acid structures. mdpi.com Sponges, cyanobacteria, and various marine microbes are known producers of bioactive lipids. mdpi.comresearchgate.net Research in this area would aim to answer fundamental questions about the function of this compound in nature:

Does it serve as a structural component of cell membranes, perhaps conferring resistance to specific environmental stressors?

Does it function as an infochemical for inter- or intra-species signaling?

Is it part of a chemical defense mechanism against predators or competing microbes?

By exploring the distribution and function of this fatty acid in diverse ecological niches, a deeper understanding of its biological significance can be achieved.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.